molecular formula C14H13BrN2O B15038192 6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine CAS No. 255869-28-4

6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine

Cat. No.: B15038192
CAS No.: 255869-28-4
M. Wt: 305.17 g/mol
InChI Key: MDGRMRFKTZLRIL-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine is a heterocyclic compound that features a fused furo-pyrimidine ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromomethyl group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination to introduce the bromomethyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a corresponding aldehyde or carboxylic acid .

Scientific Research Applications

6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromomethyl-5-formyl-1,3-dimethyluracil
  • 6-Bromomethyl-2-oxo-4-phenyl-1,2-dihydropyrimidine
  • 6-Bromomethyl-2-phenyl-4,5-dihydrofuro[2,3-d]pyrimidine

Uniqueness

6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the fused furo-pyrimidine ring system.

Properties

CAS No.

255869-28-4

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

IUPAC Name

6-(bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine

InChI

InChI=1S/C14H13BrN2O/c1-9-12-7-11(8-15)18-14(12)17-13(16-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3

InChI Key

MDGRMRFKTZLRIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(OC2=NC(=N1)C3=CC=CC=C3)CBr

Origin of Product

United States

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